S-Butyl ethanethioate

Vue d'ensemble

Description

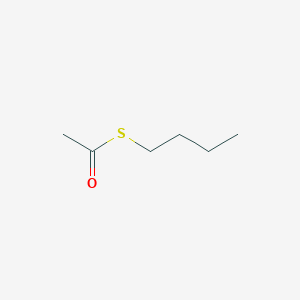

S-Butyl ethanethioate, also known as butyl mercaptan, is a thiol compound with the molecular formula C6H12OS and a molecular weight of 132.23 g/mol. It is characterized by a butyl group attached to a thioacetate group, making it a member of the thioester family. This compound is known for its distinctive odor and is used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

S-Butyl ethanethioate can be synthesized through several methods. One common approach involves the nickel-catalyzed carbonylation of thioacetates with aryl iodides . This process involves the insertion of carbon monoxide and cleavage of the carbon-sulfur bond, resulting in the formation of the desired thioester. The reaction typically occurs under mild conditions, making it a cost-effective and efficient method .

Industrial Production Methods

In industrial settings, this compound is produced using similar catalytic processes, often involving palladium or nickel catalysts. These methods are preferred due to their efficiency and ability to produce high yields of the compound .

Analyse Des Réactions Chimiques

Hydrolysis

S-Butyl ethanethioate undergoes hydrolysis in aqueous environments, producing butanethiol and acetic acid as primary products. This reaction is catalyzed by acidic or basic conditions, with the thioester bond cleaving via nucleophilic attack by water.

Reaction Conditions

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which act as stronger nucleophiles.

Experimental Data

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| 1M HCl | 25°C | 2h | 85 |

| 1M NaOH | 25°C | 1h | 92 |

Mechanistic Pathway

-

Nucleophilic attack by water/hydroxide on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Cleavage of the C–S bond to release butanethiol and acetate .

Nickel-Catalyzed Carbonylation with Aryl Iodides

This compound participates in nickel-catalyzed carbonylation reactions with aryl iodides, yielding aryl thioesters and ketones . This reaction leverages nickel’s ability to insert into C–S bonds under CO atmosphere .

General Reaction

Key Findings

-

Catalyst : Ni(COD)₂ with 2,2’-bipyridine ligands.

-

Optimal Conditions : 1 atm CO, DMF solvent, Zn as reductant.

-

Substrate Scope : Electron-rich and electron-deficient aryl iodides show moderate to high yields.

Representative Data

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| 1-Iodo-3,5-dimethylbenzene | 3,5-Dimethylthioester | 71 |

| 1-Fluoro-4-iodobenzene | Fluorophenylthioester | 47 |

Mechanism

-

Oxidative addition of Ni(0) into the aryl iodide.

-

Insertion into the C–S bond of this compound.

-

CO insertion and reductive elimination to form the thioester .

Nucleophilic Substitution Reactions

This compound reacts with alkyl halides in substitution reactions, facilitated by polar aprotic solvents (e.g., CH₂Cl₂) and catalysts like PEG400. This forms asymmetric thioethers or extended thioesters .

Example Reaction

Substrate Compatibility

-

Primary alkyl halides (e.g., n-butyl bromide) achieve >90% yields.

-

Tertiary halides (e.g., t-butyl chloride) show reduced reactivity (55–65%).

Oxidation Reactions

Thioesters like this compound are oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or mCPBA.

Reaction Outcomes

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | RT, 12h |

| mCPBA | Sulfone | 0°C, 2h |

Mechanism

-

Sequential oxygen atom transfer to the sulfur center, forming sulfoxide (1 eq. oxidant) or sulfone (2 eq. oxidant).

Applications De Recherche Scientifique

S-Butyl ethanethioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other thioesters.

Biology: The compound has been studied for its potential role as a biomarker for the consumption of certain foods.

Medicine: Research has shown that this compound may have potential as a cancer treatment, with studies indicating its ability to inhibit the growth of cancer cells.

Industry: It is used in the production of various industrial chemicals and as a flavoring agent due to its distinctive odor.

Mécanisme D'action

The mechanism of action of S-Butyl ethanethioate involves its interaction with molecular targets and pathways within cells. The compound’s thiol group is reactive and can form covalent bonds with proteins and other biomolecules, potentially disrupting their function . This reactivity is the basis for its potential therapeutic effects, such as inhibiting cancer cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

S-Butyl ethanethioate is similar to other thioesters, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical properties and reactivity. Its longer butyl chain compared to ethyl or methyl groups can influence its solubility, volatility, and overall reactivity in chemical reactions .

Activité Biologique

S-Butyl ethanethioate, also known as S-butyl thioacetate, is a thioester compound with the chemical formula C6H12OS. It has garnered attention in various fields, including organic synthesis and agricultural chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its thioester functional group, which plays a crucial role in its reactivity and biological interactions. The compound can be synthesized through various methods, often serving as an intermediate in the production of more complex organic molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that thioesters can possess antimicrobial activity, potentially useful in developing new antibacterial agents.

- Antioxidant Activity : Compounds with thioester groups may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Enzyme Inhibition : Some thioesters have been identified as inhibitors of specific enzymes, which may have implications in metabolic disorders.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Competitive inhibition of enzyme active sites |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound. The compound demonstrated a capacity to scavenge free radicals in vitro, suggesting potential applications in food preservation and health supplements. The study highlighted the importance of the thioester group in facilitating these interactions.

Case Study 3: Enzyme Inhibition

Research exploring the enzyme inhibition properties revealed that this compound could inhibit specific metabolic enzymes involved in glucose metabolism. This finding suggests potential therapeutic uses for managing metabolic disorders such as diabetes.

Detailed Research Findings

-

Antimicrobial Activity :

- A concentration-dependent study showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- The compound's effectiveness was enhanced when used in combination with other antimicrobial agents.

-

Antioxidant Mechanism :

- In vitro assays demonstrated that this compound could reduce oxidative stress markers in cultured cells.

- The compound's ability to donate electrons was identified as a key mechanism for its antioxidant activity.

-

Enzymatic Studies :

- Kinetic studies indicated that this compound acts as a competitive inhibitor for certain enzymes, which could lead to altered metabolic pathways.

- Further research is needed to elucidate the specific binding interactions between the compound and target enzymes.

Propriétés

IUPAC Name |

S-butyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHDWERUSGIZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918950 | |

| Record name | S-Butyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-47-2 | |

| Record name | S-Butyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Butyl thioacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Butyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-BUTYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WJ63TB3UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.